2-(2-Propyl-1,3-dioxolan-2-yl)ethanol

Description

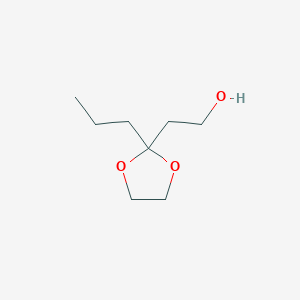

2-(2-Propyl-1,3-dioxolan-2-yl)ethanol is a glycol ether derivative featuring a 1,3-dioxolane ring substituted with a propyl group at the 2-position and an ethanol side chain. This compound is structurally classified as a cyclic acetal-alcohol hybrid. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol (calculated). The dioxolane ring enhances stability against hydrolysis compared to linear ethers, while the hydroxyl (-OH) group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(2-propyl-1,3-dioxolan-2-yl)ethanol |

InChI |

InChI=1S/C8H16O3/c1-2-3-8(4-5-9)10-6-7-11-8/h9H,2-7H2,1H3 |

InChI Key |

YNFBVALHBNOMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(OCCO1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (2-Propyl-1,3-dioxolan-2-yl)acetate

Molecular Formula : C₁₀H₁₈O₄

Molecular Weight : 202.25 g/mol

Key Structural Differences :

- Replaces the ethanol (-CH₂CH₂OH) group with an ethyl ester (-CH₂COOEt).

- Lacks a hydroxyl group, reducing hydrogen-bonding capacity (hydrogen bond donor count = 0 vs. 1 in the target compound). Functional Implications:

- Reactivity : The ester group increases electrophilicity, making it more reactive toward nucleophiles (e.g., in transesterification).

- Solubility: Lower polarity due to the absence of -OH, enhancing solubility in non-polar solvents.

- Applications : Likely used as a plasticizer, fragrance precursor, or synthetic intermediate for esters.

2-(1,3-Dioxolan-2-yl)ethanol

Molecular Formula : C₅H₁₀O₃

Molecular Weight : 118.13 g/mol

Key Structural Differences :

- Lacks the propyl substituent on the dioxolane ring.

- Shorter carbon chain (ethanol directly attached to the dioxolane ring). Functional Implications:

- Stability : Reduced steric hindrance may increase susceptibility to ring-opening reactions.

- Hydrogen Bonding: Retains one -OH group (hydrogen bond donor count = 1), ensuring moderate polarity.

- Applications: Potential solvent for polar aprotic reactions or intermediate in glycol ether synthesis.

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Stability: The propyl group in this compound provides steric protection to the dioxolane ring, enhancing resistance to acidic hydrolysis compared to 2-(1,3-dioxolan-2-yl)ethanol .

- Reactivity : The hydroxyl group enables participation in condensation or etherification reactions, distinguishing it from the ester derivative, which is more suited for acyl transfer .

- Toxicity Profile: Glycol ether derivatives (e.g., 2-(1,3-dioxolan-2-yl)ethanol) are generally associated with moderate toxicity, but the propyl substitution may reduce volatility and dermal absorption risks in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.